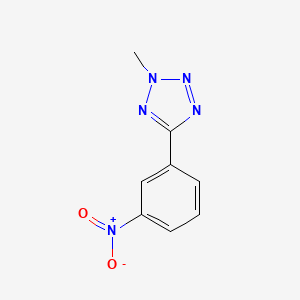
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole
Descripción general
Descripción
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a highly reactive and explosive compound that has been widely studied for its potential applications in various fields of science. In
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a compound with interesting structural and synthetic properties. For example, the synthesis of a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, showcased the intricate crystal structure and interaction with cyclooxygenase-2 enzyme, although it showed no inhibition potency for the enzyme (Al-Hourani et al., 2016).
Energetic Materials and Detonation Properties
Derivatives of this compound have been investigated for their potential as energetic materials. Notably, neutral 5-nitrotetrazoles have been characterized for their initiation ease and low environmental pollution, offering performances comparable to common secondary explosives (Klapötke et al., 2009). Additionally, the synthesis of N-CH2-C linkage bridged energetic compounds using a 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile base has led to substances with excellent detonation performances and thermal stabilities, indicating their potential use as melt cast materials (Zhang et al., 2021).
Reactivity and Functionalization
The reactivity of this compound derivatives has been a subject of extensive research. Studies have explored the reactions of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with various nitrogen-centered nucleophiles, revealing the compound's versatile reactivity for synthesizing new medical agents (Egorova et al., 2005).
Corrosion Inhibition
Another application of this compound derivatives is in corrosion inhibition. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has shown promise as an inhibitor for the corrosion of stainless steel in acidic media, with its adsorption on the metal surface following the Langmuir adsorption model (Ehsani et al., 2014).
Propiedades
IUPAC Name |
2-methyl-5-(3-nitrophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHGYZUVVIVJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)
![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)
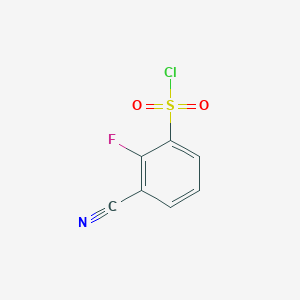
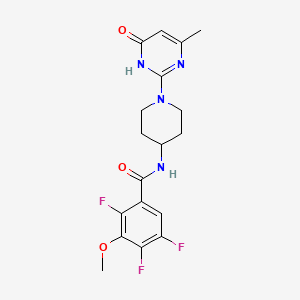

![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
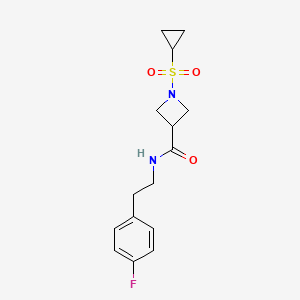
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)
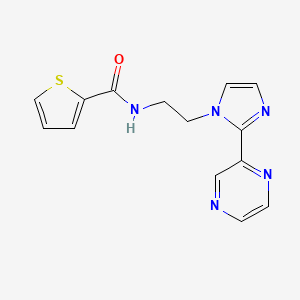
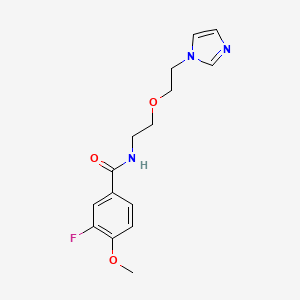
![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)